molecular formula C22H19N3O4S B2818965 N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021250-02-1

N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Katalognummer B2818965
CAS-Nummer: 1021250-02-1
Molekulargewicht: 421.47
InChI-Schlüssel: BFCOSLUPMCQPBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound contains several functional groups including a benzothiazole, a methoxybenzyl ether, and a dihydropyridine carboxamide. Benzothiazoles are aromatic heterocyclic compounds , methoxybenzyl ether is a common protecting group in organic synthesis, and dihydropyridines are often used in medicinal chemistry .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, benzothiazoles can be synthesized from simple commercially available building blocks . The methoxybenzyl group could potentially be introduced via a Williamson ether synthesis, and the dihydropyridine ring could be formed via a Hantzsch dihydropyridine synthesis .


Molecular Structure Analysis

The benzothiazole and dihydropyridine rings in the compound are aromatic and thus contribute to the compound’s stability. The methoxy group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Benzothiazoles have been shown to exhibit various biological activities and are part of many pharmacologically active compounds . Dihydropyridines are known calcium channel blockers .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

The compound’s structure suggests potential anti-tubercular properties. Researchers have designed and synthesized novel derivatives of this compound, evaluating their efficacy against Mycobacterium tuberculosis H37Ra . Further investigations into its mechanism of action and potential as a new anti-tubercular agent are warranted.

Structural Studies

A recent study explored the structural properties of related compounds, including N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides. The researchers employed Hirshfeld surface analysis and PIXEL calculations to gain insights into the crystal structure and intermolecular interactions . While this specific compound was not studied, understanding its crystallographic properties could inform drug design.

RAF-MEK Signaling Pathway Inhibition

Compound 3-benzothiazol-2-yl coumarin derivatives have been evaluated for their activity in the RAF-MEK signaling cascade. Among these derivatives, the most potent compound demonstrated significant inhibition (60.7% at 1 μM) in this pathway. Molecular docking studies highlighted the importance of pocket occupation and hydrophobicity for activity . Investigating whether our compound exhibits similar effects in this pathway could be valuable.

Halocyclization and Iodosulfonylation

Selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides have been achieved under mild conditions. This synthetic strategy yields pyrimidobenzothiazoles, expanding the compound’s potential applications . Further exploration of its reactivity and scope in heterocyclic chemistry is warranted.

Enzyme Inhibition

In a related study, the compound N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted phenyl)propanamides exhibited enzyme inhibition properties. Lineweaver–Burk reciprocal plots indicated decreased Vmax and Km with increasing inhibitor concentration . Investigating its selectivity against specific enzymes and potential therapeutic targets is essential.

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5-[(3-methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-25-12-19(29-13-14-6-5-7-15(10-14)28-2)18(26)11-17(25)21(27)24-22-23-16-8-3-4-9-20(16)30-22/h3-12H,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCOSLUPMCQPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=NC3=CC=CC=C3S2)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.